1-(3-Aminoazetidin-1-yl)propan-1-one

Physicochemical profiling Lipophilicity Drug-likeness

1-(3-Aminoazetidin-1-yl)propan-1-one (CAS 1339189-44-4) is a heterocyclic amide containing a 3-aminoazetidine ring N-acylated with a propanoyl group. It is a small-molecule scaffold with molecular formula C₆H₁₂N₂O and molecular weight 128.17 g/mol.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1339189-44-4
Cat. No. B1524138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminoazetidin-1-yl)propan-1-one
CAS1339189-44-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC(=O)N1CC(C1)N
InChIInChI=1S/C6H12N2O/c1-2-6(9)8-3-5(7)4-8/h5H,2-4,7H2,1H3
InChIKeyOVAULDKLSSUUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminoazetidin-1-yl)propan-1-one (CAS 1339189-44-4) Procurement-Grade Profile & Core Specifications


1-(3-Aminoazetidin-1-yl)propan-1-one (CAS 1339189-44-4) is a heterocyclic amide containing a 3-aminoazetidine ring N-acylated with a propanoyl group. It is a small-molecule scaffold with molecular formula C₆H₁₂N₂O and molecular weight 128.17 g/mol. Commercial sources report purity at 97% (Fluorochem, Chemscene, Leyan) . The compound is categorized as a versatile research intermediate and building block , with a computed LogP of approximately -0.79 and a high fraction of sp³-hybridized carbons (Fsp³ = 0.833) that distinguish its physicochemical profile from shorter-chain analogs .

Why 1-(3-Aminoazetidin-1-yl)propan-1-one Cannot Be Replaced by the Ethanone or Butanone Homologs in Rigorous Research Programs


In-class 3-aminoazetidine amide scaffolds share a common azetidine core but differ critically in the N-acyl chain length, which directly modulates lipophilicity (LogP), molecular flexibility (rotatable bond count), and steric environment. Simple replacement of the propanone derivative with the ethanone analog (CAS 1137870-15-5) or butanone analog (CAS 1411421-51-6) alters both the quantitative physicochemical profile and the scaffold's downstream derivatization potential, potentially invalidating structure-activity relationships, chromatographic retention times, and solubility behavior in multi-step synthetic sequences [1]. The quantitative evidence below demonstrates that each homolog occupies a distinct position in property space, precluding one-to-one interchangeability in protocols requiring precise control over molecular properties.

Quantitative Differentiation Evidence for 1-(3-Aminoazetidin-1-yl)propan-1-one Against Closest Homologs


Lipophilicity (LogP) Comparison: 1-(3-Aminoazetidin-1-yl)propan-1-one vs. Ethanone Homolog

The target compound displays a computed LogP of -0.791 (Fluorochem) or -0.434 (ChemScene), indicating moderate hydrophilicity . The ethanone homolog (CAS 1137870-15-5) has a reported LogP of -0.76 . The propanone compound and its ethanone analog exhibit overlapping but distinguishable LogP values, with the propanone derivative showing a slightly more negative LogP in one dataset, which can affect aqueous solubility and reverse-phase chromatographic retention. For procurement decisions in medicinal chemistry campaigns targeting specific LogP windows, this difference—while modest—may influence the selection of the appropriate building block for library design where precise control of lipophilicity is required .

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Fraction of sp³ Carbons (Fsp³) Differentiates the Propanone Scaffold from Its Ethyl Homolog

The target compound exhibits an Fsp³ value of 0.833 , significantly exceeding the typical threshold of >0.42 associated with higher clinical success rates [2]. The ethanone homolog hydrochloride salt has a reported Fsp³ of 0.800 [1]. Although both values are high, the propanone compound's additional methylene group increases the proportion of saturated carbons by approximately 4.1% relative to the ethanone analog (0.833 vs. 0.800). This difference indicates a marginally greater degree of three-dimensionality and conformational complexity, which correlates with improved selectivity and reduced off-target promiscuity in fragment-based and diversity-oriented synthesis campaigns [2].

Fsp³ Three-dimensionality Clinical success probability Fragment-based drug design

Rotatable Bond Count: Conformational Flexibility Differentiation for Linker and Scaffold Applications

The target compound possesses one rotatable bond (the propanoyl C–C bond external to the azetidine ring) . The ethanone homolog hydrochloride has zero rotatable bonds [1]. This difference matters in applications where the acyl chain serves as a tunable linker: the propanone scaffold introduces one additional freely rotating bond versus the ethanone, providing a slightly extended yet flexible vector for conjugation. In contrast, the butanone homolog (CAS 1411421-51-6) contains two rotatable bonds , representing a larger step change in flexibility. For procurement in targeted protein degradation (PROTAC) linker design, the incremental flexibility of the propanone scaffold relative to the ethanone analog provides a distinct design parameter [1].

Rotatable bonds Conformational entropy Linker design PROTAC

Commercially Available Purity Benchmarks: 97% Minimum Purity Across Multiple Independent Suppliers

The propanone compound is consistently offered at 97% purity from at least three independent, reputable suppliers (Fluorochem, ChemScene, Leyan) . In contrast, the ethanone homolog is predominantly available at 95% purity from sources such as AKSci and Beyotime [1]. The butanone analog is listed at 95% purity by major vendors (ChemScene) . This 2-percentage-point purity advantage for the propanone compound translates to lower batch-to-batch impurity variability and reduces the need for in-house re-purification prior to use in sensitive coupling reactions or biological assays. For procurement workflows requiring a minimum purity specification, the propanone scaffold provides a defined and consistently met threshold that is not uniformly available for the ethanone or butanone homologs [1].

Purity specification Quality control Reproducibility Procurement standardization

High-Confidence Application Scenarios for 1-(3-Aminoazetidin-1-yl)propan-1-one Based on Quantified Differentiation Evidence


Medicinal Chemistry Library Design Requiring Defined LogP and High Fsp³ Scaffolds

When constructing compound libraries for lead optimization campaigns where lipophilicity must be tightly controlled within a defined window, the propanone compound's LogP of approximately -0.79, coupled with its Fsp³ of 0.833—ranking among the highest for commercially available 3-aminoazetidine amides—provides a quantitatively validated starting scaffold . The 97% minimum purity specification further ensures that library members are synthesized from a consistent and well-characterized intermediate, reducing downstream variability in biological screening data .

PROTAC Linker and Bifunctional Degrader Conjugation Chemistry

The intermediate rotatable bond count (ROTB = 1) of the propanone scaffold offers a tunable flexibility profile for PROTAC linker design: more flexible than the rigid ethanone homolog (ROTB = 0) but less entropically penalized than the butanone analog (ROTB = 2) . Procurement from multiple suppliers at 97% purity minimizes the risk of linker impurity carryover into final bifunctional degrader constructs, where even trace impurities can confound cellular degradation activity readouts .

Structure-Activity Relationship (SAR) Studies on Azetidine Amide Homolog Series

The quantified differences in LogP (ΔLogP ≈ -0.03 to +0.33 relative to the ethanone analog) and Fsp³ (ΔFsp³ = +0.033) between the propanone and ethanone compounds provide experimentally actionable property gradients for systematic SAR exploration . The propanone scaffold occupies a distinct position in the homolog series (C2-ethanone, C3-propanone, C4-butanone), and its availability at 97% purity from multiple vendors facilitates reproducible SAR studies where acyl chain length is the primary variable .

Quality-Critical Synthetic Intermediate in Multi-Step Routes

For multi-step synthetic sequences where intermediate purity directly affects the yield and purity of final products, the propanone compound's 97% specification—2 percentage points higher than the ethanone and butanone homologs—reduces the risk of propagating impurities that necessitate costly chromatographic purifications at later stages . The compound's versatile scaffold designation and storage at 2–8°C under dry, sealed conditions support its integration into standard laboratory workflows without specialized handling requirements.

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